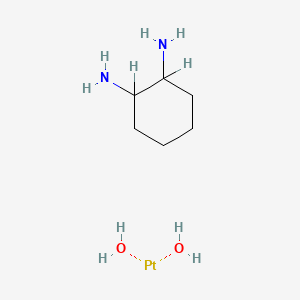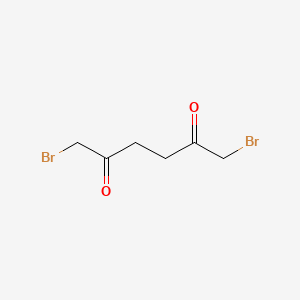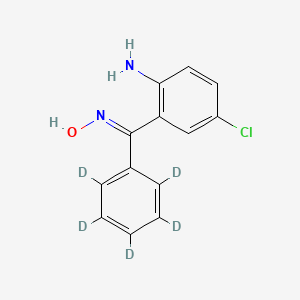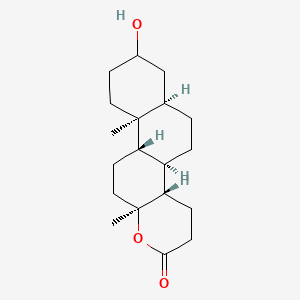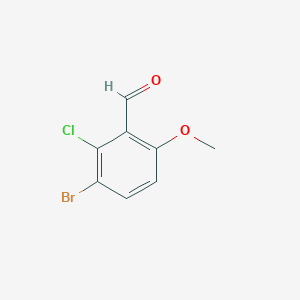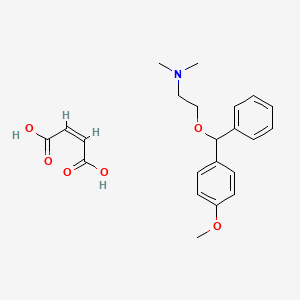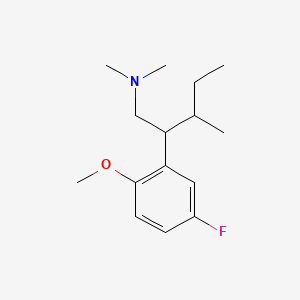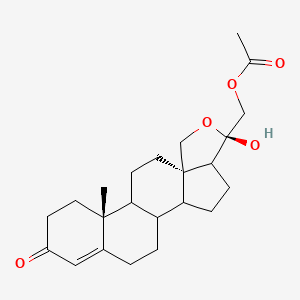
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is a synthetic steroid compound with the molecular formula C23H32O5 and a molecular weight of 388.5 g/mol . This compound is known for its significant role in various biochemical and pharmacological applications, particularly in the field of neurology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate typically involves the acetylation of 18,21-dihydroxy-pregn-4-ene-3,20-dione. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 18 and 21.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets steroid receptors in the body, modulating their activity and influencing various physiological processes.
Pathways Involved: It affects pathways related to steroidogenesis, inflammation, and neuroprotection, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
11,18,21-Trihydroxypregn-4-ene-3,20-dione: This compound has similar hydroxylation patterns but differs in its overall structure and activity.
Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate: Another acetate derivative with distinct pharmacological properties.
17α-Hydroxyprogesterone: A related steroid with hydroxylation at different positions, used in various therapeutic applications.
Uniqueness: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is unique due to its specific hydroxylation and acetylation patterns, which confer distinct biochemical and pharmacological properties .
Propiedades
Fórmula molecular |
C23H32O5 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(6S,9R,13R)-6-hydroxy-13-methyl-16-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-6-yl]methyl acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)27-13-23(26)20-6-5-19-17-4-3-15-11-16(25)7-9-21(15,2)18(17)8-10-22(19,20)12-28-23/h11,17-20,26H,3-10,12-13H2,1-2H3/t17?,18?,19?,20?,21-,22+,23+/m0/s1 |
Clave InChI |
QFXMMLCXOVKRRP-ZWAMDLKQSA-N |
SMILES isomérico |
CC(=O)OC[C@@]1(C2CCC3[C@@]2(CCC4C3CCC5=CC(=O)CC[C@]45C)CO1)O |
SMILES canónico |
CC(=O)OCC1(C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
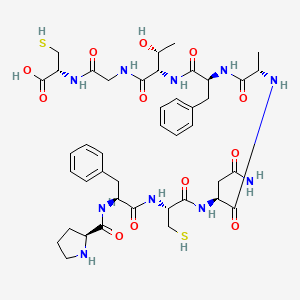

![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)
